molecular formula C22H15ClN4O B10935901 2-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide

2-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide

Cat. No.: B10935901
M. Wt: 386.8 g/mol
InChI Key: VSKQBNLMLOXVED-AFUMVMLFSA-N
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Description

2-(4-chlorophenyl)-N’-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N’-(2-pyridinylmethylene)-4-quinolinecarbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-pyridinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N’-(2-pyridinylmethylene)-4-quinolinecarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N’-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N’-(2-pyridinylmethylene)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-(pyridin-2-yl)acrylonitrile
  • 5-(4-chlorophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

2-(4-chlorophenyl)-N’-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H15ClN4O

Molecular Weight

386.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C22H15ClN4O/c23-16-10-8-15(9-11-16)21-13-19(18-6-1-2-7-20(18)26-21)22(28)27-25-14-17-5-3-4-12-24-17/h1-14H,(H,27,28)/b25-14+

InChI Key

VSKQBNLMLOXVED-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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